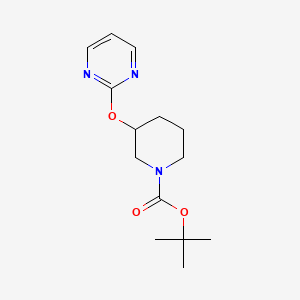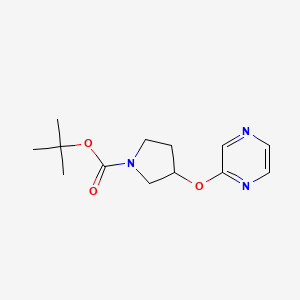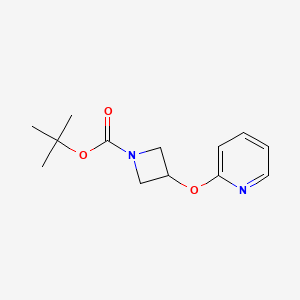![molecular formula C13H10FN3OS B6527579 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1025815-02-4](/img/structure/B6527579.png)
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Vue d'ensemble
Description
“6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a chemical compound with the IUPAC name 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole . It has a molecular weight of 218.25 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole and 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole were synthesized from thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazo[2,1-b][1,3]thiazole ring attached to a 4-fluorophenyl group . The InChI code for this compound is 1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H .Chemical Reactions Analysis
While specific chemical reactions involving “6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide” are not available, thiazole derivatives have been reported to exhibit various biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.25 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved papers.Applications De Recherche Scientifique
Antibacterial Activity
Thiazole-based compounds, such as the one , have been found to have significant antibacterial activity . They have been shown to be effective against both Gram-negative and Gram-positive bacteria . For example, one study found that a synthesized thiazole-based compound showed good activities towards E. coli and S. aureus .
Antioxidant Activity
Thiazole-based compounds also display antioxidant activity . They have the ability to scavenge free radicals, which can help prevent oxidative stress and related diseases . In one study, certain synthesized compounds displayed better DPPH radical scavenging potency compared to ascorbic acid .
Anti-inflammatory Activity
These compounds have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antifungal Activity
Thiazole-based compounds have demonstrated antifungal activities . This suggests potential applications in the treatment of fungal infections .
Antiproliferative Activity
Thiazole-based compounds have shown antiproliferative activities . This means they can inhibit the growth of cells, which could make them useful in the treatment of cancer .
Antihypertensive Activity
Thiazole derivatives have been observed to have antihypertensive activity . This suggests potential applications in the treatment of high blood pressure .
Antipsychotic Activity
Thiazole derivatives have also been found to have antipsychotic activity . This suggests potential applications in the treatment of psychiatric disorders .
Antimalarial Activity
Thiazole derivatives have been found to have antimalarial activity . This suggests potential applications in the treatment of malaria .
Mécanisme D'action
Target of Action
The primary targets of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide are cancer cells. The compound has demonstrated broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It exerts superior potencies against different cancer cell lines, including renal cancer cell line UO-31 and MCF7 breast cancer cell line
Biochemical Pathways
It is known that thiazole derivatives, which include this compound, have potential antiproliferative agents against several human cancer cell lines . The downstream effects of these interactions typically result in the inhibition of cancer cell proliferation.
Pharmacokinetics
The compound’s molecular weight is 21825 , which suggests it may have suitable pharmacokinetic properties for drug development, as most drugs have a molecular weight between 160 and 480 Daltons.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. For instance, the compound has shown to be threefold more potent than Sorafenib against DU-145 prostate cancer cell line .
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS/c1-7-11(12(15)18)19-13-16-10(6-17(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHISXROIUNRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6527500.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6527507.png)
![ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6527519.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6527531.png)
![4-(azepane-1-sulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6527532.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6527544.png)





![3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6527572.png)
![N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B6527584.png)
![[(2-ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6527593.png)